(2-Bromophenyl)urea

Overview

Description

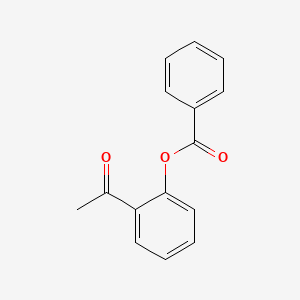

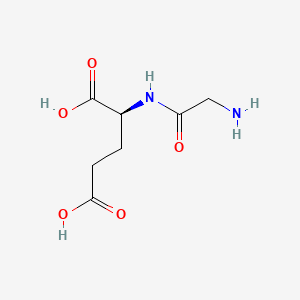

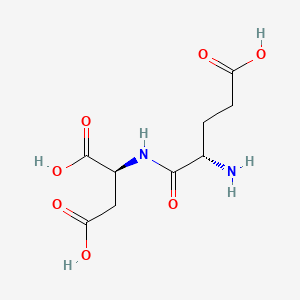

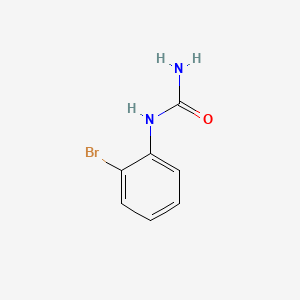

(2-Bromophenyl)urea is an organic compound with the molecular formula C7H7BrN2O . It is a component of the class of substituted ureas.

Synthesis Analysis

A practically simple, catalyst-free, and scalable method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been used to synthesize a variety of N-substituted ureas in good to excellent yields with high chemical purity .

Molecular Structure Analysis

The molecular structure of (2-Bromophenyl)urea consists of a carbonyl group attached to two amine residues . The InChI code for (2-Bromophenyl)urea is InChI=1S/C7H7BrN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) .

Physical And Chemical Properties Analysis

(2-Bromophenyl)urea is a solid at 20 degrees Celsius . It has a molecular weight of 215.05 g/mol . The exact mass and monoisotopic mass of (2-Bromophenyl)urea are 213.97418 g/mol .

Scientific Research Applications

Synthesis of N-Substituted Ureas

(2-Bromophenyl)urea: is utilized in the synthesis of various N-substituted ureas. This process is significant in the development of compounds with diverse chemical and biological properties, which are extensively employed in chemical, pharmaceutical, and agrochemical industries .

Catalyst-Free Synthesis Methodology

The compound serves as a key ingredient in a catalyst-free synthesis method for N-substituted ureas. This environmentally friendly approach allows for the production of these ureas in water without organic co-solvents, which is beneficial for sustainable industrial development .

Multicomponent Reactions (MCR)

In multicomponent reactions, (2-Bromophenyl)urea acts as a building block. MCRs are efficient processes that allow the synthesis of complex molecules from simple reactants in a single reaction vessel, which can lead to the discovery of new drugs and materials .

Pharmaceutical Applications

As a precursor in pharmaceutical synthesis, (2-Bromophenyl)urea contributes to the creation of various therapeutic agents. Its role in the development of medications is crucial due to its structural significance in the molecular framework of active pharmaceutical ingredients .

Agrochemical Manufacturing

This compound is also pivotal in the manufacturing of agrochemicals. Its derivatives are used to produce herbicides, pesticides, and fungicides, playing a vital role in protecting crops and ensuring food security .

Proteomics Research

In proteomics, (2-Bromophenyl)urea is used as a biochemical tool. It helps in understanding protein functions, interactions, and structures, which is essential for the advancement of biomedical research .

Environmental Impact Reduction

The use of (2-Bromophenyl)urea in manufacturing processes aligns with the goal of reducing environmental impact. Its involvement in catalyst-free and water-based synthesis methods demonstrates a shift towards greener chemical processes .

Commercial Scale Synthesis

Finally, (2-Bromophenyl)urea is suitable for gram-scale synthesis of commercially relevant molecules. This adaptability to large-volume production makes it a valuable asset in industrial applications .

Safety And Hazards

properties

IUPAC Name |

(2-bromophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEDXIJDCOADGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074496 | |

| Record name | (2-Bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromophenyl)urea | |

CAS RN |

13114-90-4 | |

| Record name | Urea, (2-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.